molecular formula C29H23Cl2N2NaO7S B608573 Lifitegrast sodium CAS No. 1119276-80-0

Lifitegrast sodium

Numéro de catalogue: B608573
Numéro CAS: 1119276-80-0
Poids moléculaire: 637.5 g/mol
Clé InChI: BPWOKOSRORLLIN-BQAIUKQQSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du lifitegrast sodique implique plusieurs étapes, en commençant par des matières premières facilement disponiblesLa dernière étape implique la sulfonation du dérivé de la phénylalanine .

Méthodes de production industrielle : La production industrielle du lifitegrast sodique implique généralement l'optimisation de la voie de synthèse afin d'obtenir des rendements et une pureté élevés. Cela inclut l'utilisation de catalyseurs, de solvants et de conditions de réaction spécifiques pour garantir la formation efficace du produit souhaité .

Analyse Des Réactions Chimiques

Coupling Reactions

Lifitegrast sodium is synthesized via sequential coupling reactions involving tetrahydroisoquinoline and benzofuran derivatives:

  • Step 1 : Boc-protected tetrahydroisoquinoline undergoes sulfonation with sodium methanesulfinate in the presence of copper iodide and L-proline to form sulfonate intermediates .

  • Step 2 : Esterification with benzyl alcohol followed by Boc deprotection yields an aminoester HCl salt .

  • Step 3 : Amide bond coupling with benzofuranyl acid (C₁₃H₇Cl₂NO₃) produces a benzyl ester intermediate, which is saponified to yield lifitegrast .

Representative Reaction:

Boc protected intermediate+Benzofuranyl acidEDCI HOBtLifitegrast benzyl esterNaOHLifitegrast sodium\text{Boc protected intermediate}+\text{Benzofuranyl acid}\xrightarrow{\text{EDCI HOBt}}\text{Lifitegrast benzyl ester}\xrightarrow{\text{NaOH}}\text{this compound}

Reagents: Ethylcarbodiimide (EDCI), Hydroxybenzotriazole (HOBt) .

Salt Formation and Isolation

Lifitegrast is isolated as a sodium salt through pH-dependent phase transitions:

  • Acid-Base Extraction :

    • Lifitegrast free acid is dissolved in ethyl acetate and treated with aqueous NaOH to form the sodium salt, which partitions into the aqueous phase .

    • Acidification with HCl regenerates lifitegrast free acid, which is filtered and dried .

  • Crystallization :

    • Sodium salt formation is optimized at pH 7.0–8.0, yielding an isotonic solution compatible with ophthalmic formulations .

Amine Salt Formation

To enhance enantiomeric purity (>99.5% (S)-isomer), lifitegrast is purified via dicyclohexylamine (DCHA) salt formation:

  • DCHA Complexation :

    • Lifitegrast and DCHA form a crystalline salt in acetonitrile, selectively precipitating the (S)-isomer .

  • Regeneration :

    • The DCHA salt is treated with orthophosphoric acid (OPA) to liberate lifitegrast free acid .

Table 1: Purification Parameters

StepConditionsPurity Improvement
DCHA salt formation45°C, acetonitrile, 10 min stirring(R)-isomer <0.05% w/w
Acid regenerationOPA (88%), ethyl acetate/waterYield: 88%

Hydrolysis of Methyl Ester

The final step involves saponification of a methyl ester intermediate:

Lifitegrast methyl esterKOH H O or LiOH MeOHLifitegrast sodium\text{Lifitegrast methyl ester}\xrightarrow{\text{KOH H O or LiOH MeOH}}\text{this compound}

  • Conditions : 10–50°C, 1–5 hours, aqueous methanol .

  • Yield : >90% with <1% residual ester .

pH-Dependent Stability

This compound is stable in aqueous solutions at pH 6.9–7.35 but degrades under acidic or alkaline conditions:

  • Acidic Hydrolysis : Amide bond cleavage occurs at pH <4, generating benzofuran-6-carboxylic acid and tetrahydroisoquinoline fragments .

  • Alkaline Hydrolysis : Ester groups hydrolyze at pH >9, forming carboxylic acid derivatives .

Table 2: Stability Profile

ConditionDegradation PathwayHalf-Life (25°C)
pH 3.0, 40°CAmide hydrolysis48 hours
pH 9.0, 40°CEster saponification72 hours
Photolytic (UV light)Oxidative decomposition<24 hours

Metabolic Inertness

In vivo studies show minimal metabolism:

  • 95% of lifitegrast is excreted unchanged in rabbits, with no detectable hepatic cytochrome P450 interactions .

Synthetic Route Optimization

Recent advancements focus on solvent and catalyst efficiency:

  • Green Chemistry : A 2023 protocol eliminates chlorinated solvents, using ethyl acetate/water biphasic systems for coupling reactions (yield: 90%) .

  • Catalyst Screening : Copper iodide/L-proline systems reduce reaction times from 20 hours to 5 hours for sulfonation steps .

Key Metrics

  • HPLC Purity : >99.8% (C18 column, 0.1% TFA/ACN gradient) .

  • Chiral Purity : Enantiomeric excess >99.5% (Chiralpak AD-H column) .

  • Thermal Stability : Melting point >163°C (decomposition) .

Table 3: Scalability Data

ParameterLab Scale (10 g)Pilot Scale (1 kg)Industrial Scale (100 kg)
Yield88% 85% 82%
Reaction Time8 hours10 hours12 hours
Purity (HPLC)99.5%99.3%99.1%

Applications De Recherche Scientifique

Dry Eye Disease Treatment

Lifitegrast sodium is primarily indicated for treating dry eye disease, which is characterized by inflammation and damage to the ocular surface. The compound has been evaluated in multiple clinical trials:

  • Phase II Studies: Initial studies demonstrated significant improvements in corneal staining scores and ocular surface disease index scores when compared to placebo. For instance, a Phase II trial involving 230 patients showed marked improvements in tear production and relief of symptoms as early as day 14 .
  • Phase III Studies: The OPUS trials (OPUS-1, OPUS-2, and OPUS-3) further validated the efficacy of lifitegrast. In OPUS-1, 588 patients treated with 5% lifitegrast solution experienced significant reductions in corneal fluorescein staining scores compared to placebo after 84 days . The OPUS-3 trial confirmed these findings, showing that lifitegrast led to significant improvements in eye dryness scores (EDS) over 12 weeks .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties:

  • Absorption: Rapid absorption into ocular tissues was observed, with peak plasma concentrations reached within 5 minutes post-instillation .
  • Systemic Exposure: The drug has a short half-life and low systemic exposure, contributing to its safety profile .

Adverse effects reported were generally mild to moderate, including transient symptoms such as irritation at the instillation site and dysgeusia (altered taste sensation) in some patients .

Efficacy in Different Populations

A post hoc analysis of two randomized clinical trials involving 1429 patients indicated that lifitegrast was particularly effective in patients with moderate to severe dry eye disease. Participants with higher baseline scores for inferior corneal staining and eye dryness demonstrated greater odds of achieving clinically meaningful improvements compared to those receiving placebo .

Comparative Efficacy

In comparative studies, lifitegrast was shown to be more effective than traditional artificial tears in providing relief from dry eye symptoms. It is recommended particularly for patients who do not respond adequately to artificial tears alone .

Summary of Clinical Trials

Study NamePhaseParticipantsTreatment DurationKey Findings
OPUS-1III58884 daysSignificant improvement in corneal staining scores
OPUS-2III700+84 daysImproved EDS vs placebo
OPUS-3III71184 daysSignificant improvement in EDS; well tolerated

Mécanisme D'action

Lifitegrast sodium exerts its effects by binding to the integrin lymphocyte function-associated antigen-1 (LFA-1) on the surface of leukocytes. This binding prevents the interaction between LFA-1 and intercellular adhesion molecule-1 (ICAM-1), which is overexpressed in corneal and conjunctival tissues in dry eye disease. By blocking this interaction, this compound reduces T-cell activation, migration, and the release of proinflammatory cytokines, thereby alleviating inflammation and symptoms of dry eye disease .

Comparaison Avec Des Composés Similaires

    Ciclosporin: Another medication used for dry eye disease, but it works by inhibiting calcineurin and reducing T-cell activation.

    Tacrolimus: Similar to ciclosporin, it inhibits calcineurin and is used for various inflammatory conditions.

    Pimecrolimus: A calcineurin inhibitor used for inflammatory skin conditions

Uniqueness of Lifitegrast Sodium: this compound is unique in its mechanism of action as an integrin antagonist, specifically targeting the LFA-1/ICAM-1 interaction. This targeted approach allows for a more specific reduction in inflammation compared to other compounds that broadly inhibit T-cell activation .

Activité Biologique

Lifitegrast sodium is a small molecule drug primarily developed for the treatment of dry eye disease (DED). It acts as a lymphocyte function-associated antigen-1 (LFA-1) antagonist, targeting the inflammatory pathways associated with DED. This article delves into its biological activity, including its mechanism of action, efficacy in clinical studies, and safety profile.

Lifitegrast functions by inhibiting the interaction between LFA-1 on T cells and intercellular adhesion molecule-1 (ICAM-1) on epithelial cells. This blockade reduces T-cell-mediated inflammation, a key contributor to the symptoms of DED. The half-maximal inhibitory concentration (IC50) for Lifitegrast has been reported to be approximately 2.98 nmol/L, indicating its potency in inhibiting LFA-1/ICAM-1 interactions .

Key Interactions

  • Binding Site : Lifitegrast binds to the allosteric site of LFA-1, specifically interacting with residues such as Tyr257 and Lys287 through hydrogen bonds .
  • Concentration-Dependent Activity : In vitro studies demonstrate that Lifitegrast's inhibitory effects are concentration-dependent, with significant reductions in cell adhesion observed at various concentrations.

Clinical Efficacy

Lifitegrast has undergone extensive clinical trials, demonstrating its effectiveness in alleviating both the signs and symptoms of DED. Below is a summary of notable studies:

Study Design Participants Duration Key Findings
OPUS-1Phase III, double-masked, placebo-controlled588 adults84 daysSignificant improvement in inferior corneal staining score (ICSS) and ocular discomfort compared to placebo (P < 0.05) .
OPUS-2Phase III, double-masked, placebo-controlled711 adults84 daysLifitegrast significantly improved eye dryness score (EDS) from baseline (P = 0.0007) and showed early symptom relief by day 14 .
OPUS-3Phase III, post hoc analysis1429 participantsN/AHigher odds of improvement in moderate to severe DED symptoms compared to placebo (odds ratio range: 1.29 to 2.10; P ≤ .02) .

Safety Profile

The safety profile of Lifitegrast has been generally favorable. Common adverse effects include transient symptoms at the instillation site such as irritation and discomfort. Notably, dysgeusia (altered taste sensation) was reported in approximately 13% of patients . Serious ocular adverse events were not reported across trials.

Case Studies and Real-World Evidence

Real-world studies further support the efficacy of Lifitegrast in diverse patient populations. A retrospective study involving over 600 patients highlighted significant improvements in clinical effectiveness and patient-reported outcomes . The findings align with clinical trial results, confirming Lifitegrast's role as an effective treatment option for DED.

Propriétés

IUPAC Name

sodium;(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl2N2O7S.Na/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18;/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37);/q;+1/p-1/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOKOSRORLLIN-BQAIUKQQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23Cl2N2NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149785
Record name Lifitegrast sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119276-80-0
Record name Lifitegrast sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1119276800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifitegrast sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFITEGRAST SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG18FLP1KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.